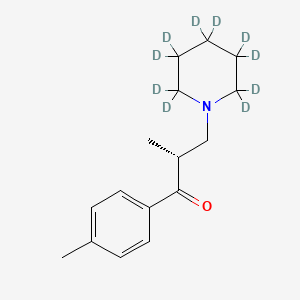
R (-) Tolperisone-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R (-) Tolperisone-d10 is a deuterium-labeled analogue of R (-) Tolperisone. It is a stable isotope-labeled compound, primarily used in scientific research for quantitation during drug development processes . The incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles, making them valuable tools in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R (-) Tolperisone-d10 involves the incorporation of deuterium atoms into the molecular structure of R (-) Tolperisone. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
R (-) Tolperisone-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
R (-) Tolperisone-d10 has a wide range of scientific research applications, including:
Mechanism of Action
R (-) Tolperisone-d10, like its non-deuterated counterpart, acts as a centrally acting skeletal muscle relaxant. It exerts its effects by blocking voltage-gated sodium and calcium channels, which inhibits spinal reflexes and reduces muscle tone . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Similar Compounds
Tolperisone: The non-deuterated form of R (-) Tolperisone-d10, used for similar applications but without the benefits of deuterium labeling.
Other Deuterated Compounds: Various other deuterium-labeled compounds are used in scientific research for similar purposes, such as deuterated benzene and deuterated chloroform.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s behavior in biological systems, making it a valuable tool for tracing and quantifying drug interactions and pathways .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
255.42 g/mol |
IUPAC Name |
(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |
InChI Key |
FSKFPVLPFLJRQB-DGKXZFAVSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


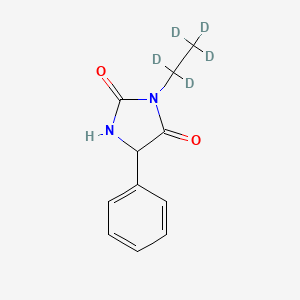

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
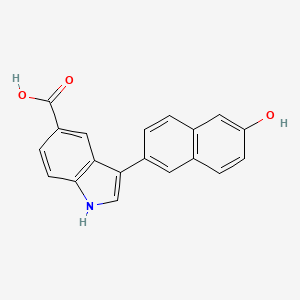

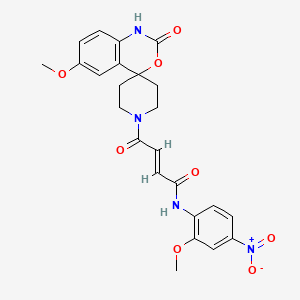
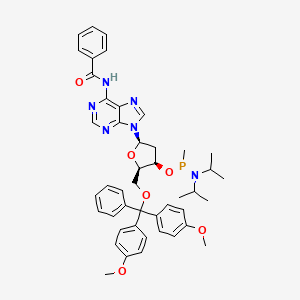

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)
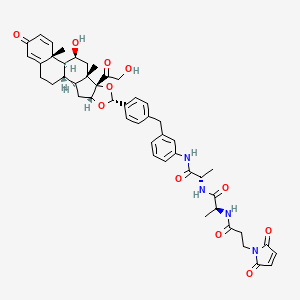
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
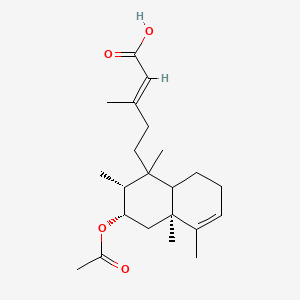

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
